3-Fluoro-5-(2-nitrophenyl)benzoic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is this compound. This nomenclature precisely describes the molecular structure, indicating a benzoic acid core with two key substituents: a fluorine atom at position 3 and a 2-nitrophenyl group at position 5 of the benzoic acid ring.
The structural representation can be expressed through Simplified Molecular Input Line Entry System (SMILES) notation as:
Fc1cc(cc(c1)c1ccccc1[N+](=O)[O-])C(=O)O
Alternatively, another valid SMILES representation is:
O=C(O)C1=CC(C2=CC=CC=C2[N+]([O-])=O)=CC(F)=C1
These notations encode the complete structural information of the molecule. The compound features a central benzoic acid structure with a carboxylic acid group, a fluorine atom at the meta position (position 3), and a 2-nitrophenyl group at the other meta position (position 5).
The structure consists of two aromatic rings: the benzoic acid ring and the phenyl ring of the 2-nitrophenyl substituent. The nitro group is positioned at the ortho position of the attached phenyl ring, creating a specific spatial arrangement that influences the compound's chemical properties and reactivity.
CAS Registry Number and Alternative Chemical Names
The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 1393442-54-0. This unique identifier ensures unambiguous identification of the compound in chemical databases and literature.
While the compound is primarily known by its IUPAC systematic name, the chemical can also be referenced through its molecular formula and CAS number in chemical catalogues and databases. The MDL number (Molecular Design Limited) assigned to this compound is MFCD22383715, providing an additional reference identifier used in chemical databases and inventory systems.
Unlike some other chemical compounds that accumulate numerous trivial or trade names over time, this compound is primarily referenced by its systematic name in scientific literature and commercial catalogues, reflecting its relatively specialized use in chemical research and development.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₃H₈FNO₄. This formula represents the exact atomic composition of the molecule:
| Element | Number of Atoms | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 13 | 12.011 | 156.143 |
| Hydrogen (H) | 8 | 1.008 | 8.064 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 4 | 15.999 | 63.996 |
| Total | 27 atoms | 261.208 |
The calculated molecular weight of the compound is 261.21 g/mol, with some sources reporting slight variations (261.2053 g/mol or 261.208 g/mol) due to rounding differences. This molecular weight calculation takes into account the precise atomic weights of each constituent element.
The molecular composition reflects the structural features of the compound:
- The 13 carbon atoms form the backbone of the two aromatic rings (benzoic acid and phenyl).
- The 8 hydrogen atoms are distributed across both aromatic rings.
- The single fluorine atom is positioned at carbon-3 of the benzoic acid ring.
- The single nitrogen atom is part of the nitro group.
- The 4 oxygen atoms are distributed between the carboxylic acid group (2 oxygen atoms) and the nitro group (2 oxygen atoms).
This molecular formula and weight analysis provides fundamental information for chemical identification, analytical procedures, and stoichiometric calculations involving this compound. The elemental composition directly correlates with the compound's chemical properties and is essential for its characterization in various analytical techniques such as mass spectrometry.
Structure
2D Structure
Properties
IUPAC Name |
3-fluoro-5-(2-nitrophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15(18)19/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJDXZBBVRDUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501212188 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-2′-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-54-0 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-2′-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-2′-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 3-Fluoro-5-(2-nitrophenyl)benzoic acid typically involves:
- Starting from a fluorinated benzoic acid or a substituted fluorobenzoic acid derivative.
- Introduction of the nitrophenyl group via nitration or coupling reactions.
- Control of regioselectivity to ensure substitution at the desired positions.
- Purification to remove isomeric impurities and by-products.
The key challenge is achieving high regioselectivity and purity, especially minimizing undesired isomers such as 3-fluoro-2-nitrobenzoic acid when preparing related compounds.
Nitration of Fluorobenzoic Acids in Anhydrous Medium
A well-documented and industrially relevant method for preparing fluoro-nitrobenzoic acids is the nitration of 3-fluorobenzoic acid in an anhydrous acidic medium , typically using a mixture of concentrated sulfuric acid and nitric acid.
-
- Use of 100% strength sulfuric acid as the medium.
- Nitrating acid composed of a mixture of 100% sulfuric acid and 100% nitric acid in varying ratios (20–90% sulfuric acid by weight).
- Temperature control between -10°C to +35°C, often optimized around 0 to +35°C.
- Reaction times adjusted to ensure complete nitration.
-
- After nitration, the reaction mixture is introduced into 7.5 to 15 parts by weight of water per part of 3-fluorobenzoic acid used.
- This causes precipitation of the desired nitro-fluorobenzoic acid.
- The precipitate is filtered and washed with water, often in multistage washing (2 to 5 stages) to maximize purity.
- Washing water is typically recycled to improve yield and reduce waste.
-
- Achieves yields greater than 85%, often exceeding 90%.
- The content of undesired isomers such as 3-fluoro-2-nitrobenzoic acid is kept below 0.4%, frequently below 0.2% by weight.
- No need for complex separation techniques like distillation or melt crystallization.
This process is exemplified in patents (e.g., US5756831A and EP0751115B1) describing the preparation of 5-fluoro-2-nitrobenzoic acid, which is structurally related and shares similar synthetic challenges.
Nitration Using Mixed Acid Systems and Temperature Control
- Nitration is commonly performed by adding fuming nitric acid dropwise to the fluorobenzoic acid dissolved or suspended in concentrated sulfuric acid.
- Maintaining low temperatures (5 to 30 °C) during addition and reaction is critical to control regioselectivity and minimize side reactions.
- Stirring for extended periods (e.g., 5 hours) ensures complete conversion.
- For example, 2,3,4-trifluoro-5-nitrobenzoic acid, a related compound, is prepared by nitration of 2,3,4-trifluorobenzoic acid under similar conditions, achieving yields around 74%.
Multi-step Synthetic Routes for Nitro-Substituted Fluorobenzoic Acids
In some cases, multi-step syntheses are employed:
- Starting with methylated or chlorinated phenol derivatives.
- Nitration of intermediates such as o-methylphenol to yield nitrophenols.
- Conversion through chlorination, fluorination, and oxidation steps to introduce fluorine and nitro groups at specific positions.
- Oxidation of methyl groups to carboxylic acids to yield the final benzoic acid derivatives.
Such routes are used for positional isomers like 2-fluoro-4-(3-nitrophenyl)benzoic acid and may be adapted for this compound depending on the desired substitution pattern.
Summary Table of Preparation Parameters
| Parameter | Typical Range / Conditions | Notes |
|---|---|---|
| Starting Material | 3-Fluorobenzoic acid or substituted fluorobenzoic acid | Purity critical for regioselectivity |
| Nitrating Acid | Mixture of 100% H2SO4 and 100% HNO3 (20–90% H2SO4) | Anhydrous medium enhances selectivity |
| Temperature | -10°C to +35°C (commonly 0 to +35°C) | Lower temps reduce side reactions and isomer formation |
| Reaction Time | Several hours (e.g., 3–5 hours) | Ensures complete nitration |
| Water for Precipitation | 7.5 to 15 parts by weight per part acid | Induces precipitation of product |
| Washing | Multistage (2–5 stages), 5 to 10 parts water | Washing water often recycled to improve yield |
| Yield | >85%, often >90% | High yield with low isomer content |
| Isomeric Purity (3-fluoro isomer) | <0.4%, often <0.2% | Critical for pharmaceutical intermediate quality |
Research Findings and Industrial Relevance
- The anhydrous nitration process avoids the need for esterification and subsequent hydrolysis steps, simplifying the production.
- Recycling washing water reduces environmental impact and improves economics.
- The process is scalable and suitable for industrial production of high-purity fluoro-nitrobenzoic acids.
- Control of temperature and acid composition is essential to minimize undesired isomers, which are difficult to separate post-synthesis.
- These methods are supported by multiple patents and industrial reports, confirming their robustness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(2-nitrophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Products can include various carboxylic acids and ketones.
Reduction: The major product is typically 3-Fluoro-5-(2-aminophenyl)benzoic acid.
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFNO
- Molecular Weight : 261.21 g/mol
The compound features a benzoic acid backbone with a fluorine atom at the 3-position and a nitrophenyl group at the 5-position, which contributes to its chemical reactivity and interaction with biological systems.
Medicinal Chemistry
3-Fluoro-5-(2-nitrophenyl)benzoic acid serves as a versatile building block for synthesizing various pharmaceutical compounds. Its structural characteristics allow it to be modified into derivatives with potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.
Materials Science
The compound is utilized in developing advanced materials with specific properties, such as fluorescence or conductivity. The incorporation of fluorine and nitro groups can enhance the material's performance in electronic applications or as sensors.
Biological Studies
Research has shown that compounds with similar structures exhibit significant enzyme inhibition properties. This compound may be investigated for its potential to inhibit specific enzymes involved in metabolic pathways, contributing to its role in drug design.
Enzyme Inhibition Studies
A study on related compounds indicated that modifications in the benzoic acid structure could lead to potent inhibition against targets like EGFR (Epidermal Growth Factor Receptor) and BRAF (B-Raf proto-oncogene). Compounds structurally similar to this compound demonstrated IC50 values in the nanomolar range, suggesting high efficacy against these targets.
Antitumor Activity
In vitro assays conducted on analogs of this compound showed promising antiproliferative effects against various cancer cell lines. These findings suggest that structural modifications can enhance biological activity, making this compound a candidate for further investigation in cancer therapy.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(2-nitrophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The fluorine atom can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Toxicity: Nitro groups (-NO₂) are associated with higher acute toxicity (lower LD₅₀) compared to trifluoromethyl (-CF₃) or pentafluorothio (-S(CF₃)₅) groups, as predicted by QSTR models . Fluorine substituents enhance metabolic stability but may increase bioavailability, indirectly influencing toxicity .
Applications :
- Nitro-substituted derivatives (e.g., this compound) are preferred in prodrug synthesis due to their reactivity in reduction and coupling reactions .
- Trifluoromethyl analogs exhibit superior binding affinity in drug-receptor interactions, making them valuable in oncology and neurology .
Extractability: Benzoic acids with electron-withdrawing groups (e.g., -NO₂, -CF₃) have higher distribution coefficients (m > 1) in emulsion liquid membranes, enabling efficient separation from aqueous solutions .
Functional Group Impact on Antioxidant Activity
- Nitro vs. Hydroxyl Groups : Nitro-substituted benzoic acids exhibit lower antioxidant activity compared to hydroxyl-bearing derivatives (e.g., protocatechuic acid). The electron-withdrawing nitro group reduces radical stabilization, unlike electron-donating hydroxyl groups .
- Fluorine Effects : Fluorine’s electronegativity may further diminish antioxidant capacity by destabilizing resonance structures .
Biological Activity
3-Fluoro-5-(2-nitrophenyl)benzoic acid (CAS Number: 1393442-54-0) is an aromatic compound characterized by the presence of a fluorine atom at the 3-position and a nitrophenyl group at the 5-position of the benzoic acid framework. This structural configuration influences its chemical reactivity and biological properties, making it a compound of interest in medicinal chemistry and material science.
The molecular formula of this compound is CHFNO. The introduction of the fluorine atom typically enhances lipophilicity and metabolic stability, which can improve pharmacokinetic profiles such as absorption, distribution, metabolism, and excretion (ADME) .
Biological Activities
Research has indicated that compounds similar to this compound exhibit various biological activities, particularly in the context of antimicrobial and anticancer properties. The following sections detail these activities.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of compounds containing nitro groups. For instance, derivatives with nitro groups have been studied for their antitubercular properties. A related study on a series of compounds showed that derivatives exerted potent activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .
Table 1: Antitubercular Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Activity Against |
|---|---|---|
| Compound 3m | 4 | M. tuberculosis H37Rv |
| Compound 3k | 64 | Rifampicin-resistant M. tuberculosis |
| Compound 3a | 16 | Moderate activity |
| Compound 3b | 32 | Moderate activity |
The above table illustrates the varying degrees of effectiveness among different derivatives, highlighting the potential for structural modifications to enhance biological activity.
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets such as enzymes or receptors. This interaction can inhibit or activate these targets, modulating their activity and leading to various biological effects .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on novel lincomycin derivatives demonstrated that modifications at the nitrophenyl position significantly enhanced antibacterial activities against strains like Streptococcus pneumoniae . These findings suggest that similar modifications could be explored for enhancing the efficacy of this compound.
- Pharmacokinetic Studies : The introduction of fluorine in aromatic compounds is known to improve their pharmacokinetic profiles. Research indicates that fluorinated compounds generally exhibit better metabolic stability and bioavailability, making them suitable candidates for drug development .
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-Fluoro-5-(2-nitrophenyl)benzoic acid, and how can reaction conditions be optimized?
- Methodology : A typical route involves nucleophilic aromatic substitution (SNAr) to introduce the nitro and fluoro groups onto the benzoic acid backbone. For example, fluorine in fluorobenzoic acid derivatives can be displaced by nitrophenyl groups under basic conditions . Optimization strategies include:
- Catalyst screening : Use of phase-transfer catalysts to enhance reaction rates.
- Temperature control : Reactions performed at 60–80°C to balance yield and side-product formation.
- Purification : Column chromatography or recrystallization to isolate the product, as described for structurally similar compounds (e.g., 50% yield achieved for 3-Fluoro-5-(2,2,2-trifluoroethoxy)benzoic acid via careful solvent selection) .
Q. How can NMR and mass spectrometry characterize structural features of this compound?
- NMR Analysis :
- ¹H NMR : Peaks at δ 7.20 (s, 1H) and δ 6.90 (d, J = 10.6 Hz, 1H) indicate aromatic protons, with splitting patterns confirming substitution positions .
- ¹⁹F NMR : Used to verify fluorine substitution and electronic effects from the nitro group.
- Mass Spectrometry :
- ESI-MS : Exact mass calibration (e.g., [M–H]− at m/z 237.0) confirms molecular formula and fragmentation patterns .
- LC-MS : Detects trace impurities or degradation products, critical for validating synthetic batches .
Q. What are the solubility properties and handling precautions for this compound?
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water. Chloroform is effective for recrystallization .
- Handling :
- Safety : Avoid inhalation/contact; use PPE (gloves, goggles) due to potential respiratory and dermal irritation .
- Storage : Keep in airtight containers away from oxidizers and strong bases to prevent decomposition .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound be systematically addressed?
- Root-cause analysis :
- Intermediate stability : Monitor intermediates (e.g., boronic acid derivatives) for hydrolysis or oxidation using TLC or in situ IR .
- Byproduct identification : LC-MS or GC-MS to detect side products (e.g., dehalogenated analogs) .
- Process improvements :
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Flow chemistry : Enhances reproducibility for scale-up by minimizing batch variability .
Q. How can structural ambiguities arising from spectral data be resolved?
- Orthogonal techniques :
- X-ray crystallography : Resolves regiochemistry disputes (e.g., distinguishing ortho vs. para nitro placement) .
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate proposed structures .
Q. What computational strategies predict the compound’s reactivity in coupling reactions?
- DFT/Molecular modeling :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring .
- Simulate transition states for SNAr reactions to predict substituent effects on reaction rates.
Q. How can researchers evaluate the compound’s potential as an enzyme inhibitor?
- In vitro assays :
- Kinetic studies : Measure IC₅₀ values against target enzymes (e.g., sterol 14α-demethylase) using fluorometric or colorimetric substrates .
- Structure-activity relationships (SAR) : Synthesize analogs (e.g., varying nitro/fluoro positions) to correlate substitutions with inhibitory potency .
Contradiction Analysis and Troubleshooting
- Conflicting solubility data :
- Discrepancies in reported biological activity :
- Standardization : Use reference inhibitors (e.g., acarbose for α-glucosidase assays) to calibrate assay conditions and minimize variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
